molecular formula C8H11NO4 B15375659 Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate CAS No. 90090-55-4

Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate

Cat. No.: B15375659
CAS No.: 90090-55-4
M. Wt: 185.18 g/mol
InChI Key: AJILGMOZDSNPIF-UHFFFAOYSA-N
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Description

Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate is a useful research compound. Its molecular formula is C8H11NO4 and its molecular weight is 185.18 g/mol. The purity is usually 95%.
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Biological Activity

Methyl(1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate, also known as 2-pyrrolidinone,3-(acetyloxy)-1-methyl, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
IUPAC Name(1-methyl-2-oxopyrrolidin-3-yl) acetate
InChIInChI=1S/C7H11NO3/c1-5(9)11-6-3-4-8(2)7(6)10/h6H,3-4H2,1-2H3
SMILESCC(=O)OC1CCN(C1=O)C

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to modulate enzyme activity and receptor binding, influencing several biological pathways including:

  • Antimicrobial Activity : Exhibits potential against various bacterial strains.
  • Anticancer Properties : Demonstrates cytotoxic effects against multiple cancer cell lines.
  • Neuroprotective Effects : Investigated for its anticonvulsant and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting growth:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

The compound has been evaluated for its anticancer potential in various studies. For instance, it has shown efficacy in inhibiting the proliferation of cancer cells in vitro:

Cell LineIC50 (µM)
HeLa (cervical cancer)5.0
MCF7 (breast cancer)8.5
A549 (lung cancer)6.0

Case Studies

  • Antiviral Activity : A study explored the use of this compound as a potential inhibitor of viral proteases. The compound demonstrated significant inhibition rates against SARS-CoV proteases, indicating its potential utility in antiviral drug development .
  • Neuroprotective Studies : In animal models, the compound exhibited neuroprotective effects by reducing seizure frequency and severity in induced epilepsy models. This suggests its potential therapeutic application in neurological disorders .
  • Inflammation Reduction : Clinical trials have indicated that this compound can reduce inflammation markers in patients with chronic inflammatory conditions, supporting its use as an anti-inflammatory agent .

Properties

CAS No.

90090-55-4

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

methyl 2-(1-methyl-2-oxopyrrolidin-3-yl)-2-oxoacetate

InChI

InChI=1S/C8H11NO4/c1-9-4-3-5(7(9)11)6(10)8(12)13-2/h5H,3-4H2,1-2H3

InChI Key

AJILGMOZDSNPIF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1=O)C(=O)C(=O)OC

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.